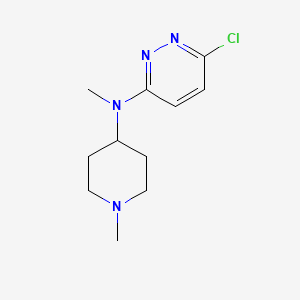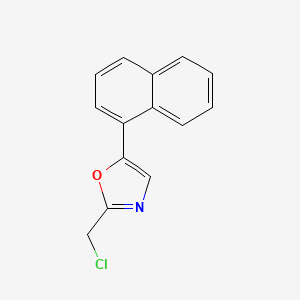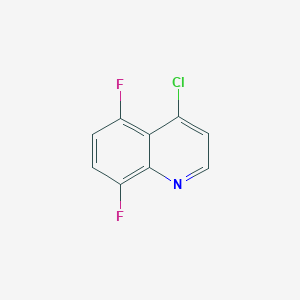
4-Chloro-5,8-difluoroquinoléine
Vue d'ensemble
Description
4-Chloro-5,8-difluoroquinoline is a fluorinated heterocyclic aromatic organic compound characterized by the presence of chlorine and fluorine atoms on the quinoline ring structure
Applications De Recherche Scientifique
4-Chloro-5,8-difluoroquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Fluorinated quinolines often target enzymes, disrupting their normal function. The specific targets can vary widely depending on the exact structure of the compound .
Mode of Action
These compounds typically interact with their targets through non-covalent interactions, such as hydrogen bonding or pi-stacking. The presence of fluorine atoms can enhance these interactions due to the unique properties of fluorine .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in DNA replication, it could disrupt the DNA replication pathway .
Pharmacokinetics
Fluorinated quinolines, like other small organic molecules, are likely absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine or feces. The presence of fluorine atoms can affect these processes, often enhancing metabolic stability and improving bioavailability .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. This could range from killing cells (if the compound is cytotoxic) to altering cellular behavior (if the compound modulates signaling pathways) .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound might be more or less active at different pH levels, or it might be stabilized or degraded by certain molecules .
Analyse Biochimique
Biochemical Properties
4-Chloro-5,8-difluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The nature of these interactions often involves the binding of 4-Chloro-5,8-difluoroquinoline to the active sites of enzymes, leading to inhibition of their catalytic activity .
Cellular Effects
The effects of 4-Chloro-5,8-difluoroquinoline on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, in bacterial cells, 4-Chloro-5,8-difluoroquinoline disrupts DNA replication and transcription processes, leading to cell death .
Molecular Mechanism
At the molecular level, 4-Chloro-5,8-difluoroquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting enzyme activity and altering gene expression . The compound’s ability to inhibit bacterial enzymes is particularly noteworthy, as it prevents the bacteria from synthesizing essential proteins, ultimately leading to their demise .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5,8-difluoroquinoline change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 4-Chloro-5,8-difluoroquinoline remains stable under specific conditions, but its efficacy may diminish over extended periods .
Dosage Effects in Animal Models
The effects of 4-Chloro-5,8-difluoroquinoline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which 4-Chloro-5,8-difluoroquinoline is effective without causing harm .
Metabolic Pathways
4-Chloro-5,8-difluoroquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism often involves its conversion into various metabolites, which may have distinct biological activities .
Transport and Distribution
Within cells and tissues, 4-Chloro-5,8-difluoroquinoline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution is crucial for its biological activity, as it needs to reach target sites to exert its effects .
Subcellular Localization
The subcellular localization of 4-Chloro-5,8-difluoroquinoline is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells determines its ability to interact with target biomolecules and exert its biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,8-difluoroquinoline typically involves cyclization reactions, cycloaddition reactions, and halogen displacement reactions. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another approach is the Friedländer synthesis, where an o-aminoaryl ketone is condensed with a carbonyl compound in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of 4-Chloro-5,8-difluoroquinoline may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-5,8-difluoroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-Chloro-5,8-difluoroquinoline is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
4-Chloroquinoline: Lacks the fluorine atoms.
5,8-Difluoroquinoline: Lacks the chlorine atom.
4,7-Dichloroquinoline: Has chlorine atoms at different positions.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
4-chloro-5,8-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-5-3-4-13-9-7(12)2-1-6(11)8(5)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRUXKPHJQFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656133 | |
| Record name | 4-Chloro-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874781-04-1 | |
| Record name | 4-Chloro-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 874781-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


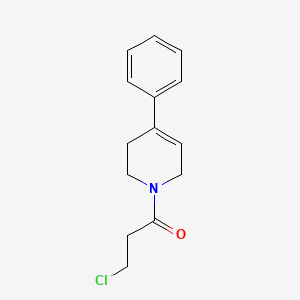
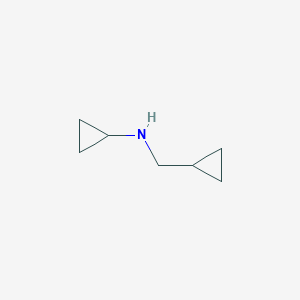
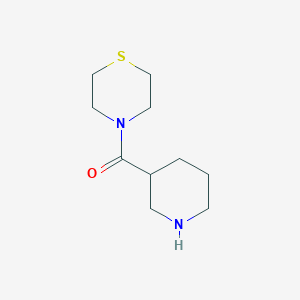
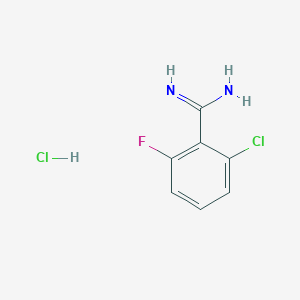
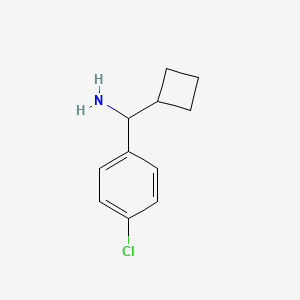
![2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1486478.png)
![N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1486480.png)
![N-[3-(morpholin-4-yl)propyl]thiolan-3-amine](/img/structure/B1486481.png)
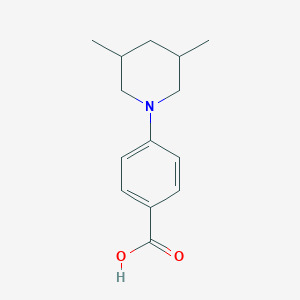
![3-[(2,5-Difluorophenyl)methyl]azetidine](/img/structure/B1486483.png)

![N-[(2-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486487.png)
